2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a pyrazole ring substituted with amino, isopropyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol typically involves multi-step reactions starting from commercially available precursors. The final step often involves the addition of an ethanol moiety under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Oxidizing agents like potassium permanganate are used for oxidation reactions .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)propanol: Similar structure but with a propanol moiety instead of ethanol.
5-Amino-1,3-dimethylpyrazole: Lacks the nitro and isopropyl groups, resulting in different reactivity and applications.
Uniqueness
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C8H14N4O3 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(5-amino-4-nitro-3-propan-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C8H14N4O3/c1-5(2)6-7(12(14)15)8(9)11(10-6)3-4-13/h5,13H,3-4,9H2,1-2H3 |
InChI Key |
GLXVNLUTZUOGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1[N+](=O)[O-])N)CCO |
Origin of Product |
United States |
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